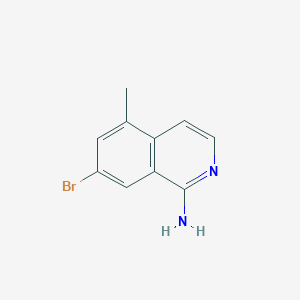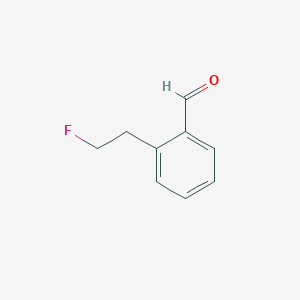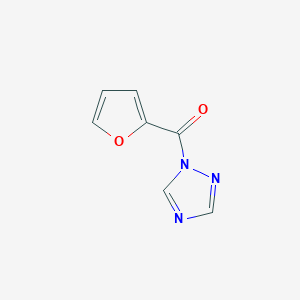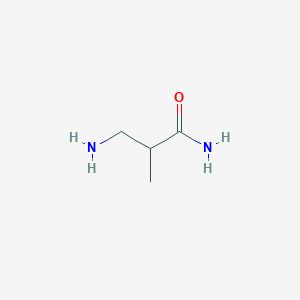
(R)-2-Amino-N-carbamoylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-N-carbamoylpropanamide is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group, a carbamoyl group, and a chiral center at the second carbon of the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-carbamoylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.
Carbamoylation: The amino group of ®-2-Aminopropanoic acid is reacted with a carbamoylating agent such as urea or carbamoyl chloride under basic conditions to form the carbamoyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-N-carbamoylpropanamide in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-N-carbamoylpropanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the carbamoylation process.
Types of Reactions:
Oxidation: ®-2-Amino-N-carbamoylpropanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Oxo derivatives of ®-2-Amino-N-carbamoylpropanamide.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry: ®-2-Amino-N-carbamoylpropanamide is used as a chiral building block in the synthesis of complex organic molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, ®-2-Amino-N-carbamoylpropanamide is studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions. Its structural similarity to amino acids allows it to interact with various biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Industry: In the industrial sector, ®-2-Amino-N-carbamoylpropanamide is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism by which ®-2-Amino-N-carbamoylpropanamide exerts its effects is primarily through its interaction with biological macromolecules. The amino and carbamoyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The chiral center allows for specific interactions with chiral environments, making it a useful tool in stereoselective synthesis and biological studies.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-N-carbamoylpropanamide: The enantiomer of ®-2-Amino-N-carbamoylpropanamide, differing in the spatial arrangement of the amino group.
2-Amino-N-carbamoylbutanamide: A homologous compound with an additional methylene group in the backbone.
N-Carbamoyl-2-aminopropanoic acid: A related compound where the amide group is replaced by a carboxylic acid group.
Uniqueness: ®-2-Amino-N-carbamoylpropanamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C4H9N3O2 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(2R)-2-amino-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m1/s1 |
Clé InChI |
VFCZTUZORACDRO-UWTATZPHSA-N |
SMILES isomérique |
C[C@H](C(=O)NC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)









![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)



